molecular formula C13H16N4O4S2 B2856424 1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide CAS No. 1236259-32-7

1-(methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide

Cat. No.: B2856424
CAS No.: 1236259-32-7
M. Wt: 356.42
InChI Key: WDCJTUWQVOTKEE-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide is a heterocyclic compound featuring a piperidine core modified with a methylsulfonyl group and a 1,3,4-oxadiazole ring substituted with a thiophene moiety. This structure combines sulfonamide, oxadiazole, and thiophene functionalities, which are frequently associated with biological activities such as antimicrobial, anti-inflammatory, or kinase-inhibitory properties .

Properties

IUPAC Name

1-methylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O4S2/c1-23(19,20)17-7-3-2-5-9(17)11(18)14-13-16-15-12(21-13)10-6-4-8-22-10/h4,6,8-9H,2-3,5,7H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCJTUWQVOTKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent-Driven Activity : Thiophene and methylsulfonyl groups synergize to optimize target binding and pharmacokinetics compared to bulkier (e.g., PEG) or less-aromatic (e.g., ethyl) substituents.
  • Synthetic Challenges : The carboxamide linkage between piperidine and oxadiazole requires precise coupling conditions, as seen in analogous syntheses .

Q & A

Q. Table 1: Functional Group Contributions

Functional GroupRole in BioactivitySupporting Evidence
PiperidineConformational adaptability
MethylsulfonylSolubility and binding
1,3,4-OxadiazoleHydrogen-bond donor/acceptor
ThiopheneHydrophobic/π interactions

[Advanced] How can researchers optimize multi-step synthesis to improve yield and purity?

Answer:
Optimization strategies include:

Oxadiazole cyclization : Use POCl₃ at 90°C for 3 hours (70% yield) .

Amide coupling : Employ EDC/HOBt in DMF at RT for 16 hours (80% yield) .

Sulfonylation : React with methylsulfonyl chloride in DCM at 0°C (85% yield) .

Purification : Use silica gel chromatography (ethyl acetate/hexane, 1:1) to achieve >95% purity .

Q. Table 2: Reaction Optimization Parameters

StepReagents/ConditionsYieldPurity MethodReference
CyclizationPOCl₃, 90°C, 3h70%TLC (Rf 0.5)
CouplingEDC/HOBt, DMF, RT80%HPLC (C18)
SulfonylationMeSO₂Cl, DCM, 0°C85%¹H NMR

[Basic] Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine CH₂ at δ 2.5–3.5, thiophene protons at δ 7.1–7.3) .
  • FT-IR : Identifies sulfonyl (1150–1300 cm⁻¹) and amide (1650 cm⁻¹) stretches .
  • HRMS : Confirms molecular mass ([M+H]+ m/z 425.0921, <2 ppm error) .

[Advanced] How to resolve contradictions in reported antimicrobial IC₅₀ values?

Answer:
Discrepancies arise from assay variability. Mitigation strategies:

  • Standardize conditions : Use CLSI guidelines with fixed inoculum size (1×10⁶ CFU/mL) and incubation time (18–24h) .
  • Control solvents : Limit DMSO to <1% to avoid cytotoxicity .
  • Validate with orthogonal assays : Compare broth microdilution (MIC) and agar diffusion (zone of inhibition) results .

Q. Table 3: Example MIC Variations

StudyS. aureus MIC (µg/mL)E. coli MIC (µg/mL)ConditionsReference
A8.232.410% FBS, 24h
B12.7>645% DMSO, 18h

[Advanced] What computational methods predict metabolic stability?

Answer:

  • ADMET prediction : Use QikProp (Schrödinger) to estimate CYP450 interactions and logS (-4.5 to -3.2) .
  • Metabolite identification : MetaSite simulates Phase I oxidation at thiophene α-positions .
  • Validation : In vitro liver microsomal assays (t₁/₂ > 60 min indicates stability) .

[Basic] What synthetic routes are commonly used?

Answer:

Oxadiazole formation : Thiosemicarbazide cyclization with POCl₃ .

Piperidine coupling : Amide bond formation via EDC/HOBt .

Sulfonylation : MeSO₂Cl in DCM at 0°C .

[Advanced] How to enhance regioselectivity in sulfonylation?

Answer:

  • Temperature control : 0–5°C minimizes O-sulfonylation .
  • Base selection : DMAP directs sulfonyl groups to piperidine nitrogen .
  • Monitoring : TLC (ethyl acetate/hexane, 1:1; Rf 0.3) ensures reaction progression .

[Advanced] Designing SAR studies: What functional groups are priority targets?

Answer:

  • Thiophene replacement : Test phenyl/furan analogs to assess π-π interaction loss .
  • Sulfonyl modifications : Replace methyl with trifluoromethyl to evaluate hydrophobicity .
  • Oxadiazole substitution : Introduce nitro groups to enhance hydrogen bonding .

Q. Table 4: SAR Modification Examples

ModificationBiological ImpactReference
Thiophene → Phenyl40% reduced antimicrobial activity
MeSO₂ → CF₃SO₂Improved target affinity
Oxadiazole nitro-subst.Increased cytotoxicity

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